1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine
Description
1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine is a complex organic compound that features a unique combination of biphenyl, thiazole, thiophene, and pyrazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Properties
IUPAC Name |
2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4S2/c23-21-18(20-7-4-12-27-20)13-24-26(21)22-25-19(14-28-22)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGLFCABRKJDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(=C(C=N4)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a biphenyl derivative, the thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated biphenyl compound under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting a hydrazine derivative with an α,β-unsaturated ketone or aldehyde.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates with a thiophene derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any ketone or aldehyde functionalities present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, palladium acetate for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound of interest, in exhibiting anticancer properties. The incorporation of thiazole and biphenyl groups enhances the interaction with biological targets involved in cancer progression. For example:
- Cytotoxicity : Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values ranging from 10 µM to 39 µM .
Anti-inflammatory Properties
The thiazole moiety has been associated with anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. For instance:
- Mechanism of Action : These compounds may inhibit pathways related to inflammatory responses, such as NF-kB signaling .
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective properties:
- Potential Use in Neurodegenerative Disorders : Some studies indicate that these compounds can inhibit metabolic enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase . This inhibition could lead to improved cognitive function and reduced symptoms of diseases like Alzheimer’s.
Material Science Applications
The unique structural characteristics of 1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine make it suitable for applications in material science:
Organic Electronics
The compound's electronic properties are being explored for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport properties.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of a series of pyrazole derivatives against MCF-7 and MDA-MB-231 cell lines. The results indicated that modifications to the thiazole and biphenyl groups significantly impacted cytotoxicity levels.
Case Study 2: Neuroprotective Evaluation
Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. The results suggested a decrease in reactive oxygen species (ROS) production when treated with these compounds.
Mechanism of Action
The mechanism of action of 1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2-thienyl)-1H-pyrazol-5-amine: Similar structure but with different substitution patterns on the pyrazole ring.
1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-furyl)-1H-pyrazol-5-amine: Contains a furan ring instead of a thiophene ring.
1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-pyridyl)-1H-pyrazol-5-amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine lies in its specific combination of functional groups and aromatic systems, which confer distinct electronic and steric properties. These properties can lead to unique biological activities and material characteristics, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine is a member of the thiazole and pyrazole heterocyclic family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H25N3OS
- Molecular Weight : 427.56 g/mol
- CAS Number : 685108-06-9
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazoline have shown potent antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as AKT/mTOR .
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.27 | Induces apoptosis via AKT inhibition |
| Compound B | A549 | 1.50 | Inhibits cell proliferation |
| Compound C | MCF-7 | 1.31 | Reduces VEGF expression |
Antimicrobial Activity
The thiazole ring system has been associated with antimicrobial properties. Studies have demonstrated that thiazole-containing compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use as antimicrobial agents .
Anti-inflammatory Activity
Compounds similar to this compound have shown anti-inflammatory effects in vitro and in vivo. These effects are attributed to the modulation of inflammatory cytokines and pathways, which may be beneficial in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Signal Transduction Modulation : The compound may interfere with signaling pathways such as PI3K/AKT/mTOR, leading to reduced cell survival and proliferation in cancer cells.
Case Studies
Recent studies have highlighted the effectiveness of pyrazole-thiazole hybrids in preclinical models:
- Study on MCF-7 Cells : A series of thiazole-pyrazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells. The most potent compounds exhibited IC50 values below 2 μM and induced apoptosis through mitochondrial pathways .
- Antimicrobial Screening : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant growth inhibition at concentrations as low as 10 μg/mL .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolves regiochemistry and confirms the biphenyl-thiazole orientation (e.g., mean C–C bond length = 0.002 Å, R factor = 0.031) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, pyrazole NH₂ at δ 5.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₁₈N₄S₂) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Q. Methodological Answer :
- Systematic SAR Studies : Compare analogs with incremental substitutions (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate activity drivers .
- Data Normalization : Control for assay variables (e.g., cell line specificity, IC₅₀ protocols) when comparing results across studies .
- Computational Modeling : Use molecular docking to predict binding affinity variations due to biphenyl vs. phenylthiazole steric effects .
Advanced: What strategies mitigate regioselectivity challenges during pyrazole-thiazole coupling?
Q. Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazole-NH₂) to steer cross-coupling reactions to the desired position .
- Metal Catalysts : Optimize Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for selective C–C bond formation .
- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) to favor thermodynamically less stable but regioselective intermediates .
Advanced: How can computational methods predict metabolic stability and off-target effects?
Q. Methodological Answer :
- QSAR Models : Train models using datasets of pyrazole-thiazole derivatives to correlate logP, polar surface area, and microsomal stability .
- CYP450 Inhibition Assays : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using docking software like AutoDock Vina .
- Proteome-wide Profiling : Apply chemoproteomics to identify off-target binding, focusing on kinases or GPCRs due to thiazole’s ATP-mimetic properties .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Q. Methodological Answer :
- Kinase Inhibition : Use TR-FRET assays to test inhibition of JAK2 or EGFR kinases, common targets for thiazole-containing compounds .
- Cellular Viability : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Solubility Testing : Measure kinetic solubility in PBS (pH 7.4) using nephelometry to prioritize analogs for in vivo studies .
Advanced: How to design a SAR study for optimizing selectivity against related targets?
Q. Methodological Answer :
- Fragment-based Design : Synthesize derivatives with modular substitutions (e.g., biphenyl → naphthyl, thienyl → furyl) .
- Selectivity Profiling : Screen against a panel of 50+ kinases/GPCRs to identify off-target hits and refine substituents .
- Crystallographic Analysis : Co-crystallize lead compounds with target proteins (e.g., COX-2) to guide steric and electronic modifications .
Basic: What are common pitfalls in purifying this compound, and how are they addressed?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate regioisomers .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility data to enhance crystal purity .
- HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect and remove trace byproducts .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Methodological Answer :
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal Shift Assays : Measure protein melting temperature (ΔTm) shifts to confirm direct binding .
- Transcriptomics : Perform RNA-seq to identify downstream pathways affected by treatment (e.g., apoptosis markers) .
Advanced: What strategies reconcile conflicting solubility and permeability data?
Q. Methodological Answer :
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility without compromising LogD .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on NH₂) to enhance permeability, with enzymatic cleavage in vivo .
- Artificial Membrane Assays : Use PAMPA to correlate in vitro permeability with Caco-2 cell data, adjusting substituent lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
